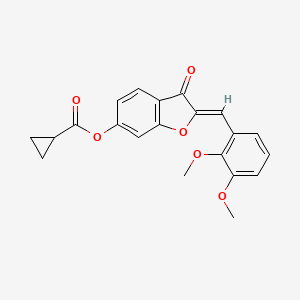

![molecular formula C26H26ClN3O3S B2428294 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 439121-05-8](/img/structure/B2428294.png)

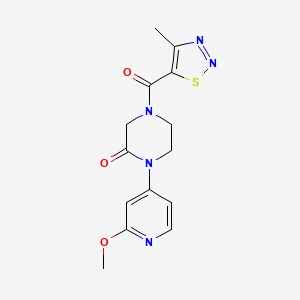

3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and methyl precursors. The exact method would depend on the specific substitution pattern on the quinazoline ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached to it, including a chloro-methoxybenzyl group, a dimethoxy group, and a methylbenzylsulfanyl group .Chemical Reactions Analysis

As a quinazolinimine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用

Synthesis and Chemical Properties

Functionalized Quinazoline Derivatives : A study by Kut et al. (2020) demonstrates the synthesis of functionalized quinazolines, including derivatives similar to the chemical compound , via intramolecular electrophilic cyclization. This process is significant for producing a variety of quinazoline derivatives with potential applications in medicinal chemistry and materials science (Kut, Onysko, & Lendel, 2020).

Heterocyclization of Quinazolines : Research by Bakhteeva et al. (2020) discusses the alkylation of quinazoline derivatives, leading to the synthesis of new quinazoline compounds. This study is relevant for understanding the chemical reactions and properties of quinazoline derivatives, including 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine (Bakhteeva, Kim, & Sharutin, 2020).

Analogs of Antitumor Alkaloids : The study by Phillips and Castle (1980) explores the synthesis of quinazolinium derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids. This research highlights the potential application of quinazoline derivatives in the development of new antitumor agents (Phillips & Castle, 1980).

Biological and Pharmacological Research

Potential Hypotensive Agents : Kumar et al. (2003) report on the synthesis of quinazolin-4(3H)-ones, which include structures similar to the chemical compound , for their potential application as hypotensive agents. This study contributes to the understanding of the pharmacological properties of quinazoline derivatives (Kumar, Tyagi, & Srivastava, 2003).

Quinazoline Derivatives in Hypertension Treatment : Chang et al. (2016) developed a high-performance liquid chromatography method for analyzing a novel quinazolin-4(3H)-one derivative, indicating the importance of such compounds in the study of hypertension treatment (Chang et al., 2016).

Material Science and Other Applications

Cyclization and Dimerisation of Quinone Methides : Jurd's 1977 study on the cyclization and dimerisation of quinone methides, including quinazoline derivatives, has implications for the development of new materials and chemical synthesis techniques (Jurd, 1977).

Novel Synthesis Methods for Quinazolines : Hovsepyan et al. (2014) describe the synthesis of new quinazoline derivatives, highlighting the evolving methods in the chemical synthesis of complex molecules like quinazolines, which have various scientific applications (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).

作用機序

Target of Action

MLS000546901, also known as 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine or TCMDC-125587, is a potent inhibitor of the essential malarial kinase PfCLK3 . PfCLK3 is a validated drug target in the fight against malaria .

Mode of Action

The compound acts as a reversible inhibitor of PfCLK3 . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the parasite, leading to its death .

Biochemical Pathways

The inhibition of PfCLK3 affects the biochemical pathways associated with the survival and replication of the malaria parasite. PfCLK3 is involved in the regulation of gene expression in the parasite. By inhibiting PfCLK3, the compound disrupts these processes, leading to the death of the parasite .

Pharmacokinetics

The compound’s potency against pfclk3 and its efficacy in killing the parasite suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of PfCLK3 by MLS000546901 leads to the death of the malaria parasite . This results in the clearance of the parasite from the host’s body, thereby treating the malaria infection .

Action Environment

The action of MLS000546901 is influenced by the biological environment within the host. Factors such as the host’s immune response, the presence of other medications, and the stage of the malaria infection can influence the compound’s efficacy

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3S/c1-16-5-7-17(8-6-16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-18-9-10-22(31-2)20(27)11-18/h5-13,28H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGTTYTHFNECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B2428218.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2428219.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2428220.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime](/img/structure/B2428224.png)

![Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2428225.png)

![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)